molecular formula C14H18O6 B200599 4-Ethenylphenyl beta-D-glucopyranoside CAS No. 62470-46-6

4-Ethenylphenyl beta-D-glucopyranoside

Cat. No.: B200599
CAS No.: 62470-46-6
M. Wt: 282.29 g/mol
InChI Key: UBOROQNWLSDLJF-RKQHYHRCSA-N
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Description

4-Ethenylphenyl beta-D-glucopyranoside is a chemical compound with the molecular formula C14H18O6 and a molecular weight of 282.2891 g/mol It is characterized by the presence of an ethenyl group attached to a phenyl ring, which is further linked to a beta-D-glucopyranoside moiety

Preparation Methods

The synthesis of 4-Ethenylphenyl beta-D-glucopyranoside typically involves the glycosylation of a phenolic compound with a suitable glucosyl donor. One common method is the use of beta-glucosidase enzymes to catalyze the reaction in non-aqueous solvents or ionic liquids . The reaction conditions often include mild temperatures and specific pH levels to optimize the yield and purity of the product. Industrial production methods may involve large-scale enzymatic processes to ensure consistency and efficiency.

Chemical Reactions Analysis

4-Ethenylphenyl beta-D-glucopyranoside undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Ethenylphenyl beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The beta-D-glucopyranoside moiety is recognized by beta-glucosidases, which hydrolyze the glycosidic bond to release glucose and the phenolic compound . This interaction can modulate various biochemical pathways, including those involved in inflammation and cellular metabolism.

Comparison with Similar Compounds

4-Ethenylphenyl beta-D-glucopyranoside can be compared with other similar compounds such as:

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-2-8-3-5-9(6-4-8)19-14-13(18)12(17)11(16)10(7-15)20-14/h2-6,10-18H,1,7H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOROQNWLSDLJF-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978053
Record name 4-Ethenylphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62470-46-6
Record name 4-Ethenylphenyl beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethenylphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ETHENYLPHENYL .BETA.-D-GLUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2E8QHE5TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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